Cas no 2229562-53-0 (3-(3-fluoropyridin-2-yl)butan-1-amine)

3-(3-fluoropyridin-2-yl)butan-1-amine 化学的及び物理的性質
名前と識別子
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- 3-(3-fluoropyridin-2-yl)butan-1-amine
- EN300-1791203
- 2229562-53-0
-
- インチ: 1S/C9H13FN2/c1-7(4-5-11)9-8(10)3-2-6-12-9/h2-3,6-7H,4-5,11H2,1H3
- InChIKey: AWBAFODAYGHWRF-UHFFFAOYSA-N
- SMILES: FC1=CC=CN=C1C(C)CCN
計算された属性
- 精确分子量: 168.10627659g/mol
- 同位素质量: 168.10627659g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- XLogP3: 1
3-(3-fluoropyridin-2-yl)butan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1791203-2.5g |
3-(3-fluoropyridin-2-yl)butan-1-amine |
2229562-53-0 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1791203-5.0g |
3-(3-fluoropyridin-2-yl)butan-1-amine |
2229562-53-0 | 5g |
$3894.0 | 2023-05-27 | ||
Enamine | EN300-1791203-0.5g |
3-(3-fluoropyridin-2-yl)butan-1-amine |
2229562-53-0 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1791203-1.0g |
3-(3-fluoropyridin-2-yl)butan-1-amine |
2229562-53-0 | 1g |
$1343.0 | 2023-05-27 | ||
Enamine | EN300-1791203-10.0g |
3-(3-fluoropyridin-2-yl)butan-1-amine |
2229562-53-0 | 10g |
$5774.0 | 2023-05-27 | ||
Enamine | EN300-1791203-1g |
3-(3-fluoropyridin-2-yl)butan-1-amine |
2229562-53-0 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1791203-0.1g |
3-(3-fluoropyridin-2-yl)butan-1-amine |
2229562-53-0 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1791203-0.05g |
3-(3-fluoropyridin-2-yl)butan-1-amine |
2229562-53-0 | 0.05g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1791203-0.25g |
3-(3-fluoropyridin-2-yl)butan-1-amine |
2229562-53-0 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1791203-5g |
3-(3-fluoropyridin-2-yl)butan-1-amine |
2229562-53-0 | 5g |
$3894.0 | 2023-09-19 |
3-(3-fluoropyridin-2-yl)butan-1-amine 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
3-(3-fluoropyridin-2-yl)butan-1-amineに関する追加情報
3-(3-fluoropyridin-2-yl)butan-1-amine (CAS No: 2229562-53-0)
3-(3-fluoropyridin-2-yl)butan-1-amine (CAS No: 2229562-53-0) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a fluorine atom at the 3-position and a butanamine group at the 1-position. The fluorinated pyridine moiety contributes to its electronic properties, making it an attractive candidate for designing bioactive molecules.
Recent studies have highlighted the potential of 3-(3-fluoropyridin-2-yl)butan-1-amine in drug discovery. Researchers have explored its ability to act as a scaffold for developing kinase inhibitors, which are crucial in treating various diseases, including cancer. The pyridine ring provides a rigid structure that facilitates interactions with protein targets, while the butanamine group introduces flexibility, enabling the molecule to adopt conformations that enhance binding affinity.
In addition to its pharmaceutical applications, CAS No: 2229562-53-0 has shown promise in agrochemical research. Its ability to inhibit key enzymes involved in plant defense mechanisms makes it a potential candidate for developing pesticides and herbicides. The fluorinated pyridine moiety also plays a role in enhancing the stability of the compound under environmental conditions, which is essential for agricultural applications.
The synthesis of 3-(3-fluoropyridin-2-yl)butan-1-amine involves a multi-step process that typically includes nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have improved the efficiency of these reactions, leading to higher yields and better purity. The use of microwave-assisted synthesis has also been reported, reducing reaction times and minimizing side products.
From a structural perspective, CAS No: 2229562_53_0 exhibits interesting electronic properties due to the presence of the fluorine atom on the pyridine ring. This fluorination not only alters the electron density of the ring but also introduces steric effects that can influence molecular interactions. Computational studies have revealed that these properties make the compound suitable for use in organic electronics, particularly as components in semiconducting materials.
The toxicity profile of 3-(3-fluoropyridin_
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